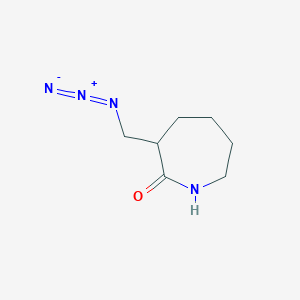

3-(Azidomethyl)azepan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Azidomethyl)azepan-2-one is a chemical compound that is part of the azepane family . Azepane is an organic compound with the formula (CH2)6NH, and it is a colorless liquid . It is a cyclic secondary amine and is a precursor to several drugs and pesticides .

Synthesis Analysis

The synthesis of azepan-2-one derivatives involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions . For instance, 3,3-Bis(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane were obtained by bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB, with the formation of oxetane ring and replacement of bromide substituents with azide ions .Chemical Reactions Analysis

Organic azides, such as 3-(Azidomethyl)azepan-2-one, are highly reactive and versatile in chemistry and material sciences . They are involved in prominent reactions like the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .Scientific Research Applications

Heterocyclic Synthesis

3-(Azidomethyl)azepan-2-one plays a crucial role in the synthesis of heterocyclic compounds, which are central to the development of new pharmaceuticals. For instance, a phosphine-mediated construction of 1,4-oxazepines and 1,3-oxazines from ynones and 2-azido alcohols showcases a promising route for creating synthetically and biologically significant heterocycles under mild conditions (François-Endelmond et al., 2010). This method may be exploited for the preparation of interesting chiral ligands.

Drug Discovery

Azepane derivatives, as evidenced by structure-based optimization studies, have been evaluated for their inhibitory activity against protein kinase B (PKB) and protein kinase A (PKA), showing potential for the development of new therapeutics. The optimization of azepane derivatives for PKB inhibition highlights the importance of azepane-based scaffolds in medicinal chemistry (Breitenlechner et al., 2004).

Antimicrobial Applications

The grafting of pendant ammonium salts on biodegradable polymers through "click" chemistry, utilizing azide-alkyne cycloaddition, has been proposed as a strategy to impart antimicrobial properties. This innovative approach demonstrates the versatility of 3-(Azidomethyl)azepan-2-one in enhancing the functionality of materials with potential applications in biomedical fields (Riva et al., 2008).

Molecular Magnets

The exploration of azido bridging complexes, particularly involving polynuclear NiII and MnII structures, provides insight into the structural trends and magnetic behaviors of these materials. The study of azide anions as bridging ligands contributes to the understanding of ferromagnetic and antiferromagnetic coupling, furthering the development of molecular magnets (Ribas et al., 1999).

Safety And Hazards

Future Directions

There is ongoing interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs . The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences .

properties

IUPAC Name |

3-(azidomethyl)azepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-11-10-5-6-3-1-2-4-9-7(6)12/h6H,1-5H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFOCRUCDKEMCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azidomethyl)azepan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2966398.png)

![4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2966401.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2966407.png)

![[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2966409.png)

![8-(3-chlorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966410.png)

![N-(3,4-dichlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2966412.png)

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2966415.png)